molecular formula C5H2F3NOS B068539 2-(Trifluoroacetyl)thiazole CAS No. 174824-75-0

2-(Trifluoroacetyl)thiazole

Cat. No.: B068539
CAS No.: 174824-75-0
M. Wt: 181.14 g/mol
InChI Key: YLGPWVRFKBVIJC-UHFFFAOYSA-N
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Description

2-(Trifluoroacetyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a trifluoroacetyl group at the second position. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The trifluoroacetyl group enhances the compound’s reactivity and biological activity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoroacetyl)thiazole typically involves the reaction of thiazole with trifluoroacetic anhydride. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction proceeds as follows:

    Starting Materials: Thiazole and trifluoroacetic anhydride.

    Reaction Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.

    Procedure: Thiazole is dissolved in an appropriate solvent (e.g., dichloromethane), and trifluoroacetic anhydride is added dropwise. The reaction mixture is stirred for several hours until completion.

    Isolation: The product is isolated by removing the solvent under reduced pressure, followed by purification using column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoroacetyl)thiazole undergoes various chemical reactions, including:

    Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position due to the electron-withdrawing effect of the trifluoroacetyl group.

    Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under mild conditions.

    Nucleophilic Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base (e.g., sodium hydride) to facilitate the reaction.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions include halogenated thiazoles, nitrothiazoles, aminothiazoles, and various oxidized or reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Trifluoroacetyl)thiazole has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoroacetyl)thiazole involves its interaction with various molecular targets, including enzymes and receptors. The trifluoroacetyl group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. The thiazole ring’s aromaticity and electron distribution also play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound, which lacks the trifluoroacetyl group.

    2-Acetylthiazole: Similar structure but with an acetyl group instead of a trifluoroacetyl group.

    2-(Trifluoromethyl)thiazole: Contains a trifluoromethyl group instead of a trifluoroacetyl group.

Uniqueness

2-(Trifluoroacetyl)thiazole is unique due to the presence of the trifluoroacetyl group, which significantly enhances its reactivity and biological activity compared to its analogs. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NOS/c6-5(7,8)3(10)4-9-1-2-11-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGPWVRFKBVIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622476
Record name 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174824-75-0
Record name 2,2,2-Trifluoro-1-(2-thiazolyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174824-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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